![molecular formula C18H25NO4 B2382814 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide CAS No. 899730-90-6](/img/structure/B2382814.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide
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Description
Synthesis Analysis
The synthesis of this compound and its derivatives involves the condensation of two molecules of the lactone in the presence of sodium ethoxide to give a dilactone . The dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide . The resulting acid is decarboxylated by refluxing with water or a dilute mineral acid .Molecular Structure Analysis
The molecular structure of “N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide” is complex and unique, contributing to its versatility and potential for innovative discoveries. The compound’s structure includes a spirocyclic structure and a benzamide functionality.Chemical Reactions Analysis
The chemistry of spiro compounds, such as “N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide”, has undergone intensive development in recent years . A large number of studies have been published dealing with the isolation of spiroketal structures from natural sources and the establishment of their stereochemistry by modern spectral methods .Scientific Research Applications
Computational Chemistry and Molecular Modeling
The compound serves as an interesting case study for computational chemists:
Brezhnev, L. Y., Vartanyan, M. M., Solov’eva, T. Y., Zefirova, V. A., Karzhavina, N. P., & Karakhanov, R. A. (1986). Synthesis and properties of 1,6-dioxaspiro[4.4]nonane and its derivatives (review). Chemistry of Heterocyclic Compounds, 22(9), 931–943. Link Zhang, Y., Wang, Y., & Wang, J. (2017). An efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif of the immunosuppressive triterpenoid Phainanoid F and its C4 epimer. Chemical Communications, 53(80), 11036–11039. Link National Institute of Standards and Technology (NIST). (n.d.). 1,4-dioxaspiro[4.4]nonane—Critically Evaluated Thermophysical Property Data. Link Breinlich, J., & Scharnagel, K. (1968). Arzneim.-Forsch., 18(4), 429.
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13(2)22-15-7-5-14(6-8-15)17(20)19-11-16-12-21-18(23-16)9-3-4-10-18/h5-8,13,16H,3-4,9-12H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUMBICCXYMTOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide |
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